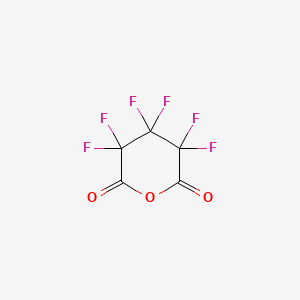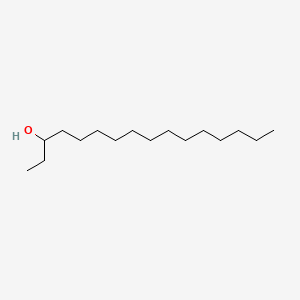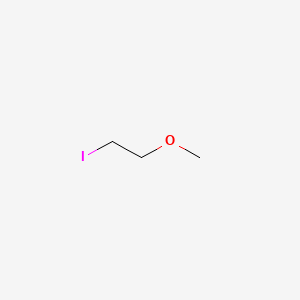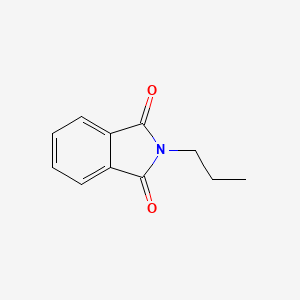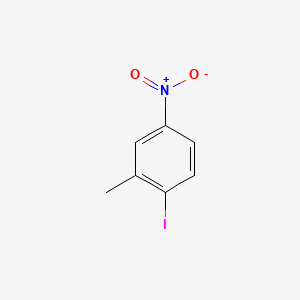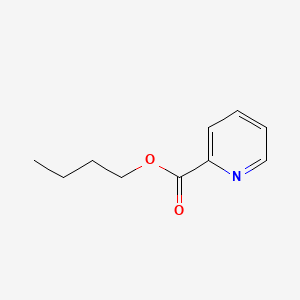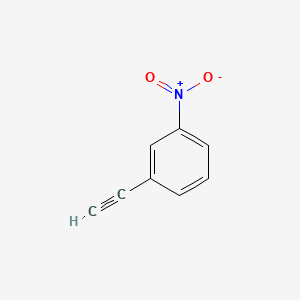
3-硝基苯乙炔
概述
描述
3-Nitrophenylacetylene is an organic compound with the molecular formula C8H5NO2. It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further connected to an ethynyl group (-C≡CH). This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
科学研究应用
3-Nitrophenylacetylene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and other chemical transformations.
安全和危害
未来方向
Future research directions could involve exploring the properties of 3-Nitrophenylacetylene in various chemical reactions and its applications in catalysis and electrocatalysis . The development of new synthesis strategies, such as the concurrent template strategy, could also be an area of future research .
作用机制
Target of Action
This compound is a relatively new subject of study, and its specific interactions with biological molecules are still under investigation .
Mode of Action
It’s known that the nitro group in the compound can participate in various chemical reactions, potentially influencing its interaction with biological targets .
Biochemical Pathways
As research progresses, it’s expected that more information about the compound’s role in biochemical pathways will become available .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 120 °c and density of 122±01 g/cm3, may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitrophenylacetylene. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . The compound’s reactivity may also be influenced by the presence of other chemicals in its environment .
生化分析
Biochemical Properties
3-Nitrophenylacetylene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between 3-Nitrophenylacetylene and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a reactive intermediate that can undergo further biochemical transformations . Additionally, 3-Nitrophenylacetylene has been shown to interact with proteins involved in cellular signaling pathways, influencing their activity and function.
Cellular Effects
The effects of 3-Nitrophenylacetylene on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, 3-Nitrophenylacetylene has been found to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can activate the mitogen-activated protein kinase (MAPK) pathway, resulting in altered gene transcription and protein synthesis . At higher concentrations, 3-Nitrophenylacetylene may induce cytotoxic effects, including apoptosis and oxidative stress, by disrupting mitochondrial function and generating reactive oxygen species (ROS).
Molecular Mechanism
The molecular mechanism of action of 3-Nitrophenylacetylene involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. One of the key mechanisms is the inhibition of cytochrome P450 enzymes, which results in the accumulation of substrates and the formation of reactive intermediates . Additionally, 3-Nitrophenylacetylene can bind to transcription factors, modulating their activity and influencing gene expression. This binding can either enhance or repress the transcription of target genes, depending on the specific transcription factor involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitrophenylacetylene can vary over time due to its stability and degradation properties. Studies have shown that 3-Nitrophenylacetylene is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy and altered biochemical effects. Long-term studies have indicated that continuous exposure to 3-Nitrophenylacetylene can lead to adaptive cellular responses, including changes in enzyme expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Nitrophenylacetylene in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, 3-Nitrophenylacetylene has been found to exert minimal toxic effects, primarily influencing cellular signaling pathways and metabolic processes . At higher doses, the compound can induce significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, with specific dosages required to elicit measurable biochemical and physiological responses.
Metabolic Pathways
3-Nitrophenylacetylene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-Nitrophenylacetylene, leading to the formation of hydroxylated metabolites that can undergo further conjugation reactions . The metabolic flux of 3-Nitrophenylacetylene is influenced by the availability of cofactors such as NADPH and the expression levels of cytochrome P450 enzymes. Additionally, the compound can affect the levels of other metabolites by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of 3-Nitrophenylacetylene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of transport proteins . Once inside the cell, 3-Nitrophenylacetylene can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-Nitrophenylacetylene within tissues is also affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 3-Nitrophenylacetylene is critical for its biochemical activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules . The localization of 3-Nitrophenylacetylene is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. This subcellular distribution is essential for the compound’s role in modulating cellular processes and biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 3-Nitrophenylacetylene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-iodonitrobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide, with triethylamine as a base.
Industrial Production Methods: While specific industrial production methods for 3-Nitrophenylacetylene are not extensively documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial applications by adjusting parameters such as temperature, pressure, and catalyst concentration to enhance yield and efficiency.
Types of Reactions:
Oxidation: 3-Nitrophenylacetylene can undergo oxidation reactions, where the ethynyl group is converted to a carbonyl group, forming 3-nitrobenzaldehyde.
Reduction: The nitro group in 3-Nitrophenylacetylene can be reduced to an amino group, resulting in the formation of 3-aminophenylacetylene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Nitrobenzaldehyde.
Reduction: 3-Aminophenylacetylene.
Substitution: Various substituted phenylacetylenes depending on the nucleophile used.
相似化合物的比较
2-Nitrophenylacetylene: Similar structure but with the nitro group in the ortho position.
4-Nitrophenylacetylene: Similar structure but with the nitro group in the para position.
3-Aminophenylacetylene: The nitro group is replaced by an amino group.
Uniqueness: 3-Nitrophenylacetylene is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.
属性
IUPAC Name |
1-ethynyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOQPWPDONKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062807 | |
| Record name | 3-Nitrophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-94-4 | |
| Record name | 1-Ethynyl-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethynyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethynyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Nitrophenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





